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Compound of Interest

Compound Name: Pentyl heptanoate

Cat. No.: B1596170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for pentyl
heptanoate, a fatty acid ester. The document presents nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data in a clear and structured format. Detailed

experimental protocols for acquiring these spectra are also included, offering a comprehensive

resource for researchers in drug development and chemical analysis.

Introduction
Pentyl heptanoate (also known as amyl heptanoate) is a fatty acid ester with the molecular

formula C₁₂H₂₄O₂.[1] It is a volatile compound found in some fruits and is used as a flavoring

and fragrance agent.[2][3] A thorough understanding of its spectroscopic properties is essential

for its identification, characterization, and quality control in various applications. This guide

summarizes the key spectroscopic data for pentyl heptanoate and provides standardized

protocols for their acquisition.

Spectroscopic Data
The following sections present the NMR, IR, and MS data for pentyl heptanoate. The data is

organized into tables for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR spectra of pentyl heptanoate provide detailed information about the

arrangement of protons and carbons in the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of pentyl heptanoate is characterized by distinct signals corresponding

to the different proton environments in the pentyl and heptanoyl chains. Predicted ¹H NMR data

suggests the following chemical shifts (δ) in ppm:

Proton Assignment Chemical Shift (ppm) Multiplicity Integration

CH₃ (pentyl) ~0.9 Triplet 3H

(CH₂)₃ (pentyl) ~1.3-1.4 Multiplet 6H

O-CH₂ (pentyl) ~4.0 Triplet 2H

CH₃ (heptanoyl) ~0.9 Triplet 3H

(CH₂)₄ (heptanoyl) ~1.2-1.3 Multiplet 8H

α-CH₂ (heptanoyl) ~2.2 Triplet 2H

Note: These are predicted values and may vary slightly based on the solvent and experimental

conditions.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Predicted

¹³C NMR data for pentyl heptanoate shows the following chemical shifts (δ) in ppm:
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Carbon Assignment Chemical Shift (ppm)

C=O (ester carbonyl) ~174

O-CH₂ (pentyl) ~64

α-CH₂ (heptanoyl) ~34

Other CH₂ (pentyl & heptanoyl) ~22-32

CH₃ (pentyl & heptanoyl) ~14

Note: These are predicted values and may vary slightly based on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of an ester is characterized by strong absorptions from the carbonyl (C=O) and

carbon-oxygen (C-O) bonds.

Vibrational Mode Frequency (cm⁻¹) Intensity

C=O Stretch (ester) 1750-1735 Strong

C-O Stretch (ester) 1300-1000 Strong

C-H Stretch (alkane) 2950-2850 Medium to Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For pentyl heptanoate (molecular weight: 200.32 g/mol ), the mass spectrum

obtained by gas chromatography-mass spectrometry (GC-MS) shows a characteristic

fragmentation pattern.[1][4]
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m/z Relative Intensity (%) Possible Fragment Ion

200 Low [M]⁺ (Molecular Ion)

131 High [CH₃(CH₂)₅CO]⁺ (Acylium ion)

113 Moderate [M - C₅H₁₁O]⁺

70 High
[C₅H₁₀]⁺ (from McLafferty

rearrangement)

43 High [C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for acquiring NMR, IR, and MS spectra for esters like

pentyl heptanoate.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the pentyl heptanoate sample in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard,

such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a spectral width of ~12 ppm, a sufficient number of scans to obtain a

good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a

larger number of scans and a longer acquisition time are necessary.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and correcting the baseline. Integrate the signals in the ¹H NMR spectrum and

reference the chemical shifts to the internal standard.

IR Spectroscopy Protocol
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Sample Preparation (Neat Liquid): Place a drop of the neat liquid pentyl heptanoate sample

between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample

in the spectrometer and record the sample spectrum. The instrument's software will

automatically ratio the sample spectrum against the background.

Data Analysis: Identify the characteristic absorption bands and their corresponding

frequencies.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Dilute the pentyl heptanoate sample in a volatile organic solvent (e.g.,

hexane or ethyl acetate) to an appropriate concentration (typically in the ppm range).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like

DB-5). A suitable temperature program is used to elute the compound.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer's ion source (typically electron ionization, EI). The molecules are ionized and

fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio

(m/z), and a detector records their abundance.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the

major fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like pentyl heptanoate.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1596170?utm_src=pdf-body-img
https://www.benchchem.com/product/b1596170?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. CAS Common Chemistry [commonchemistry.cas.org]

2. NP-MRD: Showing NP-Card for amyl heptanoate (NP0323308) [np-mrd.org]

3. Showing Compound Pentyl heptanoate (FDB015083) - FooDB [foodb.ca]

4. Heptanoic acid, pentyl ester [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Pentyl Heptanoate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1596170#spectroscopic-data-for-pentyl-heptanoate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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